

Unveiling the Role of Deubiquitinating Enzymes: A Technical Guide to **rac-MF-094**

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Compound of Interest

Compound Name: *rac-MF-094*

Cat. No.: *B12468064*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **rac-MF-094**, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 30 (USP30). This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways to facilitate the use of **rac-MF-094** as a critical tool in the study of DUBs and their role in cellular processes and disease.

Introduction to **rac-MF-094**

rac-MF-094 is a small molecule inhibitor that has emerged as a valuable chemical probe for elucidating the function of USP30. As a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane, USP30 plays a crucial role in regulating cellular processes such as mitophagy and inflammasome activation by counteracting the ubiquitination of mitochondrial proteins. By selectively inhibiting USP30, **rac-MF-094** allows for the precise investigation of these pathways and holds therapeutic potential in various disease models.

Mechanism of Action

rac-MF-094 is a potent and selective inhibitor of USP30 with a reported IC₅₀ of 120 nM. Its mechanism of action involves the covalent modification of the active site cysteine of USP30, leading to its irreversible inhibition. This inhibition enhances the ubiquitination of USP30 substrates, thereby promoting downstream cellular events that are normally suppressed by USP30 activity.

Data Presentation: Quantitative Analysis of **rac-MF-094** Selectivity

The selectivity of a chemical probe is paramount for accurate biological interpretation. **rac-MF-094** has demonstrated high selectivity for USP30 over other deubiquitinating enzymes.

Enzyme	Inhibition at 10 μ M	IC50	Reference
USP30	>70%	120 nM	
Panel of 22 other USPs	<30%	N/A	

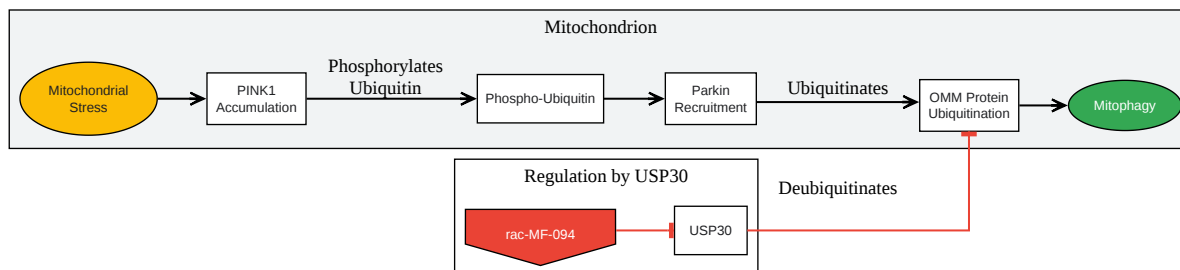
Table 1: Selectivity Profile of **rac-MF-094**. This table summarizes the inhibitory activity of **rac-MF-094** against USP30 and a panel of other ubiquitin-specific proteases, highlighting its selectivity.

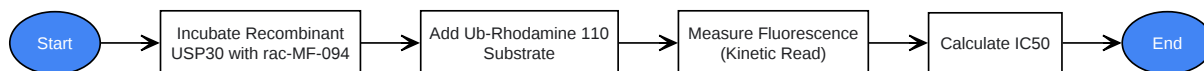
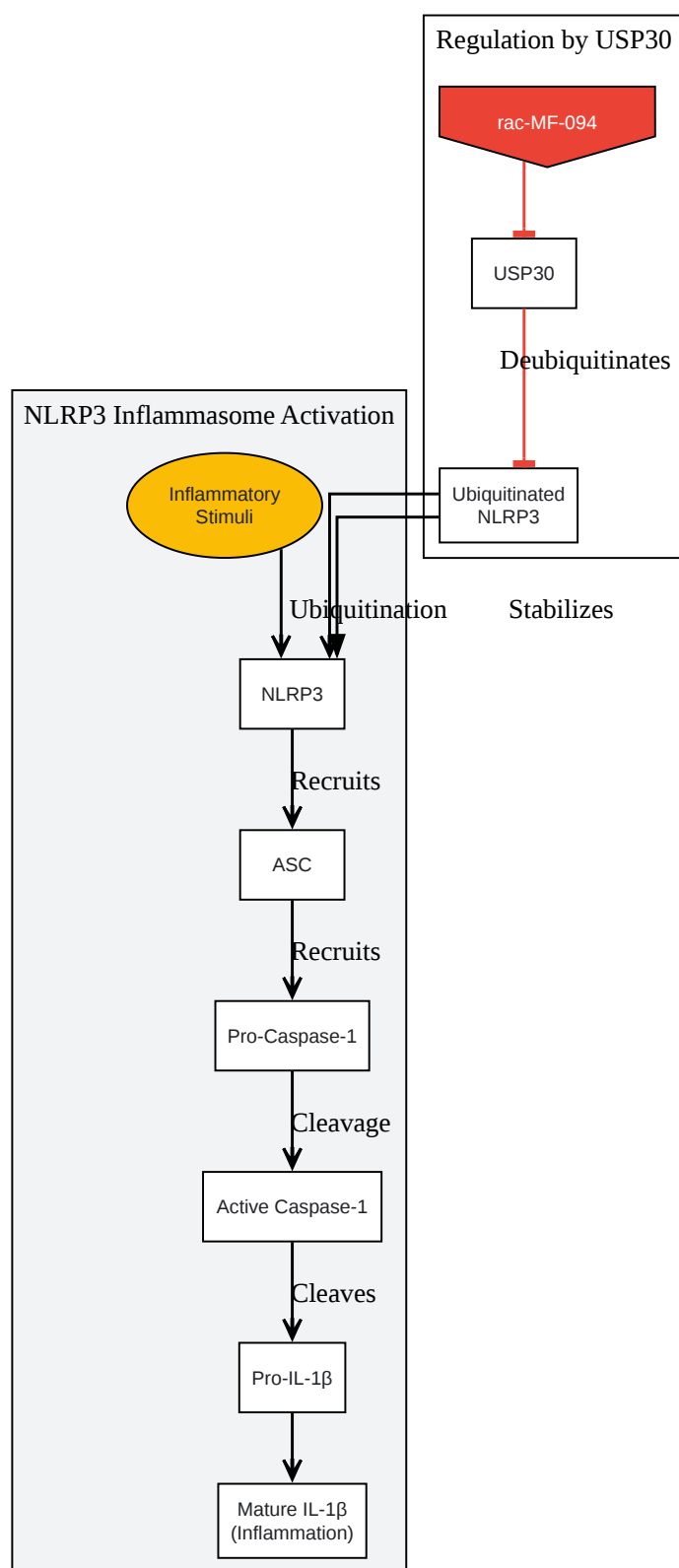
Key Signaling Pathways Involving USP30

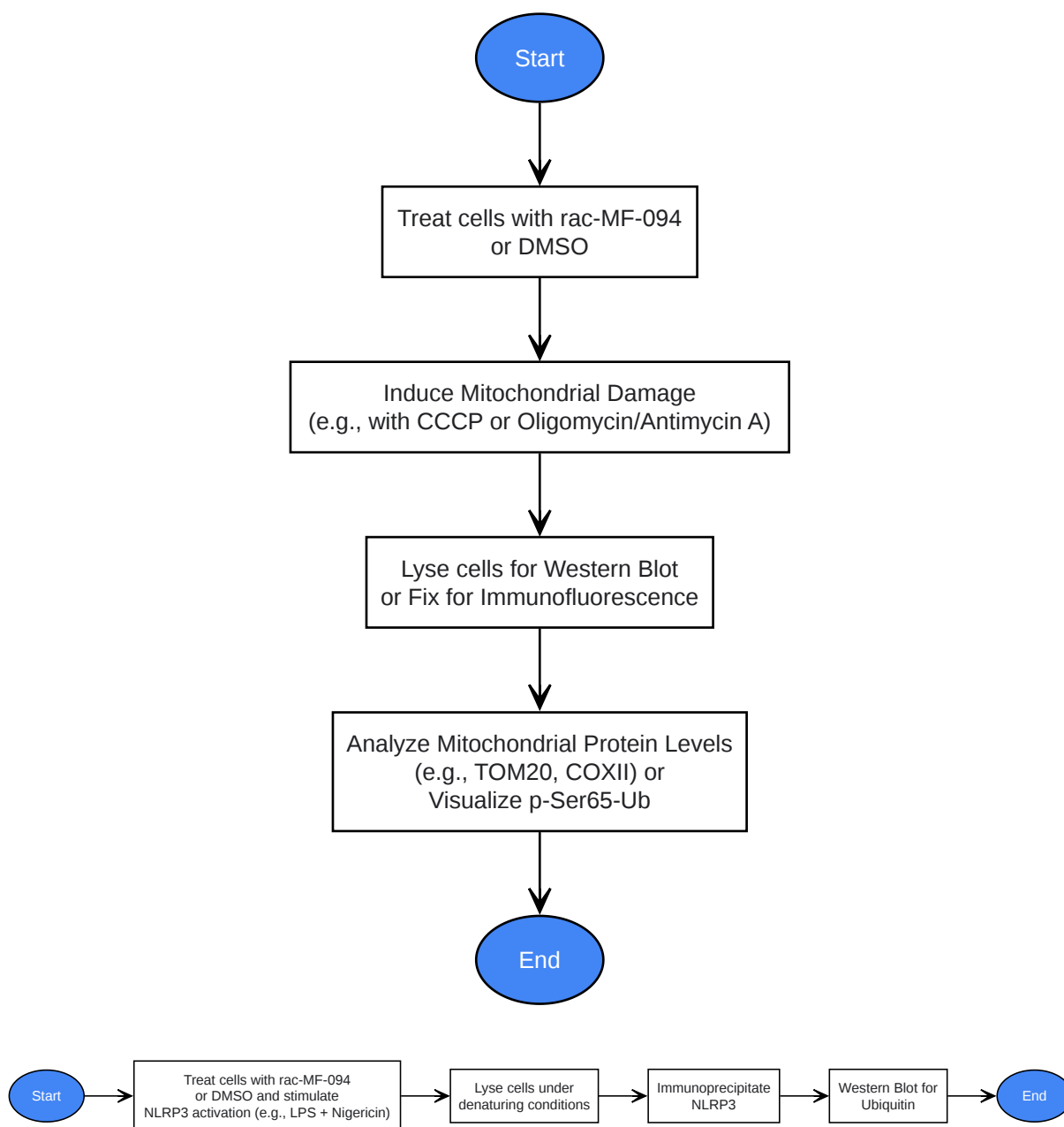
USP30 has been identified as a key negative regulator in two critical cellular signaling pathways: PINK1/Parkin-mediated mitophagy and NLRP3 inflammasome activation.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation via autophagy (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria. Inhibition of USP30 by **rac-MF-094** is expected to enhance mitophagy.







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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com